Ergostanol
Overview
Description
Synthesis Analysis
The synthesis of ergostane-type compounds, including ergostanol, often involves complex chemical reactions aimed at constructing the characteristic steroidal framework. For instance, the synthesis of ergosta-5,7-diene-1α,3β-diol from 5α-ergost-7-en-3-one demonstrates the intricate steps required to achieve the desired steroidal structure, highlighting the challenges and methodologies in the chemical synthesis of ergostanes (Ahmad et al., 1978).
Molecular Structure Analysis
Ergostane-type steroids, including ergostanol, feature a complex molecular structure characterized by a tetracyclic triterpenoid core. This core structure is often modified through various biological and synthetic processes, leading to a wide array of derivatives with diverse biological activities. For example, compounds like phomopsterones A and B represent functionalized ergostane-type steroids isolated from natural sources, showcasing the structural diversity within this class (Zhengxi Hu et al., 2017).
Chemical Reactions and Properties
Ergostanes undergo a range of chemical reactions that modify their structure and, consequently, their chemical properties. These reactions include oxidation, reduction, and functional group transformations, which are crucial for understanding the chemical behavior and potential applications of ergostanes. For instance, the study of ergosterol's photochemical transformation provides insights into the chemical reactivity of ergostanes under specific conditions (Bernardi et al., 1992).
Physical Properties Analysis
The physical properties of ergostane-type compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration. These properties are essential for understanding the compound's behavior in biological systems and its potential applications. Studies focusing on the separation and characterization of ergostanes, such as the use of analytical supercritical-fluid chromatography, contribute to our understanding of these properties (X. Qiao et al., 2014).
Chemical Properties Analysis
The chemical properties of ergostanol and related compounds, such as reactivity, stability, and interactions with other molecules, are central to their biological effects and potential therapeutic applications. Investigations into the fluorescence properties of ergosterol, for example, shed light on the chemical behavior of ergostanes and their potential utility in scientific studies (Nakashima et al., 1985).
Scientific Research Applications
Ergotamine in Migraine Treatment
Ergotamine, derived from ergostanol, has been used for over 50 years in treating migraines. An expert group in Europe reviewed its clinical and pre-clinical data, suggesting its use in specific patient groups, particularly those with infrequent or long-duration headaches (Tfelt-Hansen et al., 2000).
Ergosterol as an Environmental Indicator
Ergosterol, a naturally occurring steroid from ergostanol, serves as an important environmental indicator of biological activity. It is primarily found in fungi and is used to measure fungal biomass in various environments, including maple leaves, soils, fruits, and grains (Volker et al., 2000).
Role in Parathyroid Deficiency Treatment
Tachysterol, derived from ergosterol, shows promise in treating parathyroid deficiency. It increases calcium absorption and urinary excretion without affecting parathyroid function. Dihydrotachysterol, a derivative, has been used since 1933, particularly in Germany (Rose & Sunderman, 1939).
Ergostane Steroids in Traditional Medicine
Ergostane-type sterols from Cordyceps and other fungi exhibit bioactivities and have been used in traditional medicine in Japan and China. These compounds demonstrate antimicrobial and antitrypanosomal activities, showing potential in treating diseases like methicillin-resistant Staphylococcus aureus (Yoneyama et al., 2022).
Novel Ergostanol Saponins in Plant Defense
New ergostanol saponins, isolated from plants like Dioscorea deltoidea, exhibit strong activity against fungi and have cytotoxic effects on various cancer cell lines. This suggests a role in plant defense and potential therapeutic applications (Shen et al., 2002).
Immunosuppressive Effects in Autoimmune Diseases
Ergostane triterpenoids from Taiwanofungus camphoratus, like zhankuic acid C, show immunosuppressive effects on dendritic cell activation and the contact hypersensitivity response. This suggests potential use in treating chronic inflammation and autoimmune diseases (Lin et al., 2015).
Analytical Separation of Ergostane Steroids
Supercritical-fluid chromatography has been used to separate ergostane-type sterols, demonstrating its efficacy in separating low-polarity epimers and highlighting different selectivities in separating these compounds. This method offers advantages in analysis time and solvent consumption (Qiao et al., 2014).
Bioactive Steroids in Herbal Medicine
Ergostane-type steroids isolated from plants like Euphorbia chamaesyce have shown potential in herbal medicine, with some compounds exhibiting potent inhibitory effects on tumor promoters (Tanaka et al., 2000).
Pharmacokinetics in Medicinal Mushrooms
Studies on Antrodia cinnamomea, a medicinal mushroom, have revealed the metabolism and pharmacokinetics of its major bioactive constituents, ergostane and lanostane triterpenoids. This research aids in understanding the therapeutic effects of such mushrooms (Qiao et al., 2015).
PPAR Transactivational Effects in Mushrooms
Ergostane-type sterol fatty acid esters from Hericium erinaceum have been found to activate PPAR transactivational effects, indicating potential therapeutic applications in metabolic disorders (Li et al., 2014).
properties
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18-26,29H,7-17H2,1-6H3/t19-,20+,21-,22-,23-,24+,25-,26-,27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYTXMNEANMLMU-OZEQXKMUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ergostanol | |
CAS RN |
6538-02-9 | |
Record name | Ergostanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006538029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ERGOSTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A17PU7ED98 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.